Cas no 75522-04-2 (2-Propanone, 1-bromo-3-methoxy-)

2-Propanone, 1-bromo-3-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanone, 1-bromo-3-methoxy-
- 1-bromo-3-methoxypropan-2-one
- JLDBOILDSLEJHT-UHFFFAOYSA-N
- SCHEMBL8870320
- AT12825
- 1-bromo-3-methoxy-2-propanone
- DTXSID40504815
- 75522-04-2
-
- Inchi: InChI=1S/C4H7BrO2/c1-7-3-4(6)2-5/h2-3H2,1H3
- InChI Key: JLDBOILDSLEJHT-UHFFFAOYSA-N
- SMILES: COCC(=O)CBr
Computed Properties
- Exact Mass: 165.96291
- Monoisotopic Mass: 165.96294g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 62.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.6
Experimental Properties
- Density: 1.501±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 206.1±15.0 ºC (760 Torr),
- Flash Point: 78.5±20.4 ºC,
- Solubility: Dissolution (75 g/l) (25 º C),
- PSA: 26.3
2-Propanone, 1-bromo-3-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742065-5g |
1-Bromo-3-methoxypropan-2-one |
75522-04-2 | 98% | 5g |
¥5770.00 | 2024-07-28 |
2-Propanone, 1-bromo-3-methoxy- Related Literature
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1. A geminal interaction in the iodination of methoxyacetoneRory A. More O'Ferrall,Brian A. Murray J. Chem. Soc. Chem. Commun. 1988 1098
Additional information on 2-Propanone, 1-bromo-3-methoxy-
Comprehensive Overview of 2-Propanone, 1-bromo-3-methoxy- (CAS No. 75522-04-2)
2-Propanone, 1-bromo-3-methoxy- (CAS No. 75522-04-2) is a specialized organic compound widely utilized in synthetic chemistry and industrial applications. This compound, characterized by its unique molecular structure featuring a bromine and methoxy functional group, serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its chemical reactivity and solubility properties make it a valuable asset in research and development laboratories globally.
The growing interest in sustainable chemistry and green synthesis has positioned 2-Propanone, 1-bromo-3-methoxy- as a subject of innovation. Researchers are exploring its potential in catalytic processes and biodegradable material production, aligning with the global push for eco-friendly solutions. Frequently searched terms like "1-bromo-3-methoxy-2-propanone applications" and "CAS 75522-04-2 synthesis" reflect the compound's relevance in modern scientific discourse.
From a molecular perspective, 2-Propanone, 1-bromo-3-methoxy- exhibits distinct spectroscopic properties, making it identifiable via NMR and IR spectroscopy. Its thermal stability and reactivity with nucleophiles are key areas of study, particularly in organic transformations. These characteristics are often highlighted in academic publications and patent filings, underscoring its industrial significance.
In the context of market trends, demand for high-purity 1-bromo-3-methoxy-2-propanone has risen due to its role in fine chemical manufacturing. Suppliers emphasize batch consistency and regulatory compliance, addressing concerns raised in queries such as "75522-04-2 safety data" and "2-Propanone derivative suppliers." Analytical techniques like HPLC and GC-MS are critical for quality control in its production.
Emerging applications of CAS 75522-04-2 in electronic materials and coatings have sparked discussions in technical forums. Its compatibility with polymer matrices and cross-linking agents opens avenues for advanced material science. This aligns with searches for "methoxy-bromo propanone uses in nanotechnology," demonstrating its interdisciplinary appeal.
To optimize SEO visibility, this content integrates semantically related keywords such as "brominated ketone synthesis" and "methoxy acetone derivatives." The compound's structural analogs and reaction mechanisms are also emphasized, catering to both academic and industrial audiences seeking in-depth technical data.
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